Fenoprofen calcium

Description

This compound is the calcium salt form of fenoprofen, a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activate both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.

A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.

See also: Fenoprofen (has active moiety).

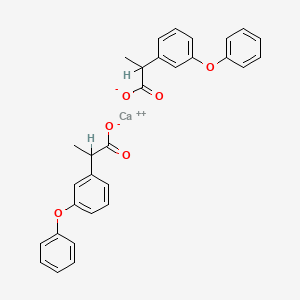

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-(3-phenoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUXSAWXWSTUOD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31879-05-7 (Parent), 29679-58-1 (Parent) | |

| Record name | Fenoprofen calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80904653 | |

| Record name | Fenoprofen calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34597-40-5, 53746-45-5 | |

| Record name | Fenoprofen calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprofen calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (±)-bis[2-(3-phenoxyphenyl)propionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROFEN CALCIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R95A3O51K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenoprofen Calcium's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprofen (B1672519) calcium, a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through the modulation of inflammatory signaling pathways. This technical guide provides an in-depth exploration of the core mechanism of action of fenoprofen calcium, focusing on its interaction with the cyclooxygenase (COX) enzymes and the subsequent impact on prostaglandin (B15479496) synthesis. This document details the biochemical cascade, presents comparative quantitative data for related NSAIDs, outlines key experimental protocols for mechanistic studies, and includes visualizations of the relevant pathways and workflows to support further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. However, chronic or dysregulated inflammation can contribute to a variety of diseases, including rheumatoid arthritis and osteoarthritis.[1] this compound is a well-established NSAID used for its analgesic, anti-inflammatory, and antipyretic properties in the management of these conditions.[1][2] Understanding its precise mechanism of action at the molecular level is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action of fenoprofen is the inhibition of the cyclooxygenase (COX) enzymes.[1][3] COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever.[4]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[4]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that mediate the classic signs of inflammation.[4]

Fenoprofen is a non-selective COX inhibitor , meaning it inhibits both COX-1 and COX-2.[5][6] This non-selective action accounts for both its therapeutic anti-inflammatory effects (primarily through COX-2 inhibition) and its potential side effects, such as gastrointestinal disturbances (due to COX-1 inhibition).[4]

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The inflammatory signaling pathway targeted by fenoprofen begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2. Arachidonic acid is then metabolized by either the COX or the lipoxygenase (LOX) pathway. Fenoprofen specifically targets the COX pathway.

The following diagram illustrates the arachidonic acid cascade and the point of intervention for fenoprofen:

Quantitative Data: COX Inhibition

The potency of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. While specific IC50 values for fenoprofen were not available in the reviewed literature, the table below presents comparative data for other propionic acid derivatives to provide context for their relative potencies and selectivities. A lower IC50 value indicates greater potency. The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 for COX-2 by the IC50 for COX-1; a ratio close to 1 indicates a non-selective inhibitor.

| Drug | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

| Fenoprofen | Propionic Acid | Not Available | Not Available | Non-selective |

| Ibuprofen | Propionic Acid | 13 | 370 | 28.5 |

| Naproxen | Propionic Acid | 2.6 | 4.8 | 1.8 |

| Ketoprofen | Propionic Acid | 0.3 | 2.5 | 8.3 |

| Celecoxib (for comparison) | COX-2 Selective | 7.6 | 0.04 | 0.005 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory mechanism of action of fenoprofen and other NSAIDs.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a test compound against purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Prepare solutions of arachidonic acid and the detection reagent.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme solution.

-

Add the diluted this compound solutions to the respective wells. For control wells, add the solvent vehicle.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5-15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Add the detection reagent to each well.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at timed intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to assess the in vivo anti-inflammatory activity of compounds.

Objective: To evaluate the dose-dependent anti-inflammatory effect of this compound in an acute inflammation model.

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals to the laboratory conditions for at least one week.

-

Divide animals into groups (e.g., vehicle control, positive control [e.g., indomethacin], and different dose levels of this compound).

-

-

Drug Administration:

-

Administer this compound or the vehicle orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before inducing inflammation.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness of the carrageenan-injected paw immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

-

The percentage of inhibition is calculated as: [1 - (Vt - V0)treated / (Vt - V0)control] x 100, where Vt is the paw volume at time t and V0 is the baseline paw volume.

-

Analyze the data for statistical significance.

-

References

- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis and Chemical Properties of Fenoprofen Calcium Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprofen (B1672519), a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is utilized for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth overview of the synthesis and chemical properties of its stable salt form, Fenoprofen calcium dihydrate. The document details a plausible synthetic route, outlines key chemical and physical characteristics, and describes relevant analytical techniques for its characterization. Furthermore, it elucidates the established mechanism of action, offering a comprehensive resource for professionals in the field of drug development and research.

Introduction

This compound dihydrate is the calcium salt of (±)-2-(3-phenoxyphenyl)propanoic acid. As an NSAID, its therapeutic effects are primarily attributed to the inhibition of prostaglandin (B15479496) synthesis.[1] The calcium dihydrate salt form offers advantages in terms of stability and formulation.[2] This guide serves as a technical resource, consolidating information on its synthesis, chemical and physical properties, and analytical methodologies.

Synthesis of this compound Dihydrate

The synthesis of this compound dihydrate is a multi-step process that begins with the formation of the active pharmaceutical ingredient, Fenoprofen, followed by its conversion to the calcium salt and subsequent hydration. While various synthetic routes have been reported, a common pathway involves the following key transformations.

Synthesis of (±)-2-(3-phenoxyphenyl)propanoic acid (Fenoprofen)

A plausible synthetic route, based on established chemical principles and information from available patents, starts from 3-phenoxybenzaldehyde (B142659).

Experimental Protocol:

-

Step 1: Synthesis of 3-phenoxybenzyl alcohol. 3-phenoxybenzaldehyde is reduced to 3-phenoxybenzyl alcohol using a suitable reducing agent, such as sodium borohydride, in an alcoholic solvent.

-

Step 2: Conversion to 3-phenoxybenzyl chloride. The alcohol is then converted to the corresponding chloride by reaction with a chlorinating agent like thionyl chloride in the presence of a base such as pyridine.[3]

-

Step 3: Formation of 3-phenoxybenzyl cyanide. The chloride is reacted with sodium cyanide in a polar aprotic solvent, often with a phase transfer catalyst, to yield 3-phenoxybenzyl cyanide.[3]

-

Step 4: Alkylation to form α-(3-phenoxyphenyl)propionitrile. The cyanide is then alkylated using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base like sodium amide or sodium ethoxide.[3]

-

Step 5: Hydrolysis to Fenoprofen. The resulting nitrile is hydrolyzed under acidic or basic conditions to yield racemic (±)-2-(3-phenoxyphenyl)propanoic acid (Fenoprofen).[4] The product is then purified by recrystallization.

Formation of this compound Dihydrate

The free acid, Fenoprofen, is converted to its calcium salt, which is then hydrated. A "green" synthesis approach has been reported for this step.[5]

Experimental Protocol:

-

Step 1: Salt Formation. Racemic Fenoprofen is dissolved in an appropriate solvent, such as ethanol (B145695) or a mixture of water and a water-miscible organic solvent.[5] An aqueous solution of a calcium salt, such as calcium chloride, or a suspension of calcium carbonate is added to the solution of Fenoprofen.[3][5] The reaction mixture is stirred, leading to the precipitation of this compound.

-

Step 2: Hydration and Isolation. The precipitated this compound is then hydrated by controlling the water content of the crystallization medium. The resulting this compound dihydrate is isolated by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried under controlled conditions to obtain a crystalline solid.[5] The reported yield for a similar green synthesis process is 87.03%.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound dihydrate is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₃₀CaO₈ | [7] |

| Molecular Weight | 558.63 g/mol | [8] |

| CAS Number | 71720-56-4 (dihydrate) | [9][10] |

| Appearance | White to off-white crystalline solid | [10][11] |

| Melting Point | >94°C (decomposes) | [12] |

| pKa | 4.5 (at 25°C) | [11] |

| Solubility | ||

| Water | Slightly soluble (1 mg/mL, requires sonication) | [11][13] |

| Ethanol | 18 mg/mL (sonication recommended) | [8] |

| DMSO | ≥ 100 mg/mL | [8][13] |

| DMF | 33 mg/mL | [10] |

| Chloroform | Slightly soluble (heated, sonicated) | [12] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

Analytical Characterization

Several analytical techniques are employed to confirm the identity, purity, and solid-state properties of this compound dihydrate.

Experimental Protocols for Characterization

-

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystal structure of this compound dihydrate. A typical procedure involves irradiating the powdered sample with monochromatic X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is characteristic of the crystalline form.[3]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the compound, such as its melting point and heat of fusion. A small sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is particularly useful for determining the water content in the dihydrate form and studying its dehydration behavior.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound dihydrate and quantifying any impurities. A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the mobile and stationary phases.

Mechanism of Action

The pharmacological activity of Fenoprofen is attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1]

Signaling Pathway

COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By inhibiting both COX-1 and COX-2, Fenoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in the production of prostaglandins that protect the gastric mucosa.

References

- 1. CN105520915A - Fenoprofen sustained-release tablets and preparation method thereof - Google Patents [patents.google.com]

- 2. CN100396658C - Clean production method for this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. Fenoprofen: Package Insert / Prescribing Information [drugs.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

Pharmacological Profile and Pharmacokinetics of Fenoprofen Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprofen (B1672519) calcium is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. It is utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of rheumatoid arthritis, osteoarthritis, and mild to moderate pain.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile and pharmacokinetic properties of fenoprofen calcium, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile

Mechanism of Action

This compound's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2] By inhibiting both COX isoforms, fenoprofen reduces the synthesis of prostaglandins, thereby exerting its therapeutic effects. The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the gastrointestinal side effects.[2]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its inhibition of prostaglandin (B15479496) synthesis.

-

Anti-inflammatory Activity: By reducing the levels of prostaglandins at the site of inflammation, fenoprofen helps to decrease swelling, pain, and stiffness associated with inflammatory conditions like rheumatoid arthritis and osteoarthritis.[1]

-

Analgesic Activity: Fenoprofen is effective in relieving mild to moderate pain by decreasing the production of prostaglandins that sensitize nociceptors to other inflammatory mediators.[1]

-

Antipyretic Activity: Fenoprofen can reduce fever by inhibiting prostaglandin synthesis in the hypothalamus, the region of the brain that regulates body temperature.

The therapeutic efficacy of this compound is dose-dependent.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and patient populations. The drug exhibits linear pharmacokinetics within the therapeutic dosage range.[4]

Absorption

This compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.

Distribution

Fenoprofen is highly bound to plasma proteins, primarily albumin.

Metabolism

Fenoprofen is extensively metabolized in the liver. The major metabolic pathways are conjugation and hydroxylation. The two primary metabolites are fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide.

Excretion

The metabolites of fenoprofen are primarily excreted in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers

| Parameter | Value | Units | Study Conditions |

| Cmax (Peak Plasma Concentration) | ~50 | µg/mL | Single 600 mg oral dose (fasting) |

| Tmax (Time to Peak Concentration) | ~2 | hours | Single 600 mg oral dose (fasting) |

| t1/2 (Plasma Half-Life) | ~3 | hours | Not specified |

| Protein Binding | >99 | % | Bound to albumin |

Table 2: Excretion of Fenoprofen and its Metabolites

| Route of Excretion | Percentage of Dose | Metabolites |

| Urine | ~90% within 24 hours | Fenoprofen glucuronide, 4'-hydroxyfenoprofen glucuronide |

Experimental Protocols

Quantification of Fenoprofen in Human Plasma by UHPLC-MS/MS

This method is used for the accurate determination of fenoprofen concentrations in human plasma for pharmacokinetic studies.[5]

-

Sample Preparation: Due to high protein binding, a protein precipitation step followed by solid-phase extraction is employed. Fenoprofen-d3 is used as an internal standard. 200 µL of human plasma is used for the extraction.[5]

-

Chromatography:

-

Mass Spectrometry:

-

Calibration: The method demonstrates excellent linearity in the concentration range of 0.02-20 µg/mL.[5]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This type of assay is used to determine the inhibitory activity of fenoprofen against COX-1 and COX-2 enzymes.

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of a suitable cofactor (e.g., hematin), the enzyme catalyzes the conversion of a probe (e.g., Amplex Red) to a fluorescent product. The rate of fluorescence generation is proportional to the enzyme activity.

-

Procedure:

-

The COX enzyme is pre-incubated with various concentrations of fenoprofen or a vehicle control.

-

The reaction is initiated by the addition of arachidonic acid and the fluorescent probe.

-

The fluorescence is measured over time using a fluorescence microplate reader.

-

-

Data Analysis: The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A lower IC50 value indicates a more potent inhibitor.

Bioequivalence Study Protocol for this compound Capsules

The following is a typical design for a bioequivalence study to compare a generic this compound product to a reference product, based on FDA guidance.

-

Study Design: Single-dose, two-treatment, two-period, crossover design.

-

Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers.

-

Treatments:

-

Test Product: Generic this compound capsule.

-

Reference Product: Approved this compound capsule.

-

-

Procedure:

-

Subjects are randomly assigned to receive either the test or reference product in the first period.

-

A single oral dose of the assigned product is administered after an overnight fast.

-

Serial blood samples are collected over a specified period (e.g., up to 24 hours).

-

After a washout period of at least 7 days, subjects receive the alternate product in the second period, and blood sampling is repeated.

-

-

Pharmacokinetic Analysis: Plasma samples are analyzed for fenoprofen concentrations using a validated bioanalytical method (such as the UHPLC-MS/MS method described above). The following pharmacokinetic parameters are calculated:

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).

-

Maximum plasma concentration (Cmax).

-

Time to maximum plasma concentration (Tmax).

-

-

Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUC0-t, and AUC0-inf are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the predetermined range of 80-125%.

Determination of Plasma Protein Binding

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.[6]

-

Principle: A semipermeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. Only the unbound (free) drug can pass through the membrane. At equilibrium, the concentration of free drug is the same in both compartments.

-

Procedure:

-

A known concentration of fenoprofen is added to human plasma.

-

The plasma-drug mixture is placed in one chamber of a dialysis cell, separated by a semipermeable membrane from a buffer solution in the other chamber.

-

The cell is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

-

Samples are taken from both the plasma and buffer compartments, and the concentration of fenoprofen is measured.

-

-

Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100 Where the free drug concentration is the concentration in the buffer compartment at equilibrium.

Visualizations

References

- 1. Plasma protein binding of ketoprofen enantiomers in man: method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fenoprofen Monograph for Professionals - Drugs.com [drugs.com]

- 4. Linear pharmacokinetics of orally administered this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

The Profen Progenitor: A Technical Deep Dive into the Discovery and Development of Fenoprofen

An in-depth exploration of the synthesis, mechanism of action, and historical evolution of Fenoprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the scientific journey from its initial synthesis to its clinical application.

Fenoprofen, a prominent member of the propionic acid class of NSAIDs, emerged as a significant therapeutic agent for the management of pain and inflammation, particularly in rheumatic diseases. Its development in the mid-20th century marked a crucial advancement in the quest for safer and more effective alternatives to salicylates. This technical guide delineates the discovery, synthesis, pharmacological profiling, and clinical evaluation of Fenoprofen, providing a comprehensive resource for understanding its scientific and historical importance.

Genesis of a Profen: Discovery and Synthesis

Fenoprofen, chemically known as (±)-2-(3-phenoxyphenyl)propanoic acid, was first disclosed in a patent filed by Eli Lilly and Company in the late 1960s and granted in 1971. Its discovery was part of a broader effort to develop novel non-steroidal anti-inflammatory agents with improved efficacy and tolerability compared to existing therapies.

The synthesis of Fenoprofen has been approached through various routes. A common laboratory-scale synthesis involves a multi-step process, which is outlined below.

Detailed Laboratory Synthesis of Racemic Fenoprofen

This synthetic route provides a practical approach to the preparation of racemic Fenoprofen.

Experimental Protocol: Synthesis of 2-(3-phenoxyphenyl)propanoic acid

-

Step 1: Williamson Ether Synthesis. To a solution of 3-phenoxyphenol (B1222215) in a suitable solvent such as acetone, an equimolar amount of a base like potassium carbonate is added. The mixture is stirred to form the corresponding phenoxide. Subsequently, an alkyl 2-halopropionate, for instance, ethyl 2-bromopropionate, is added, and the reaction mixture is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude ethyl 2-(3-phenoxyphenyl)propanoate.

-

Step 2: Saponification. The crude ester from the previous step is dissolved in an alcoholic solvent, and an aqueous solution of a strong base, such as sodium hydroxide, is added. The mixture is heated to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.

-

Step 3: Acidification and Isolation. After the saponification is complete, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the free carboxylic acid, Fenoprofen. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Logical Relationship of Fenoprofen Synthesis

Caption: General synthetic workflow for Fenoprofen.

Mechanism of Action: Taming the Inflammatory Cascade

The primary mechanism of action of Fenoprofen, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever. Fenoprofen is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1][2]

References

Fenoprofen Calcium: A Technical Guide to its Role as a Non-Selective COX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprofen (B1672519) calcium, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth analysis of fenoprofen calcium's mechanism of action, focusing on its role as an inhibitor of both COX-1 and COX-2. The document details the biochemical pathways influenced by fenoprofen, presents quantitative data on its inhibitory potency, and outlines the experimental protocols used to determine these parameters. Visual representations of the core signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its pharmacological profile.

Introduction

Fenoprofen is a well-established NSAID used for the management of pain and inflammation, particularly in the context of rheumatoid arthritis and osteoarthritis.[1][2] Its efficacy is rooted in its ability to modulate the inflammatory cascade by inhibiting the synthesis of prostaglandins (B1171923).[3][4] This guide delves into the specific molecular mechanisms underpinning the action of this compound, providing a technical resource for professionals in the fields of pharmacology and drug development.

Mechanism of Action: Non-Selective COX Inhibition

The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases.[1][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that play a crucial role in inflammation, pain, and fever.[4]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[1]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[1]

This compound acts as a non-selective inhibitor , meaning it inhibits both COX-1 and COX-2 isoforms.[1][3] The inhibition of COX-2 is responsible for its desired anti-inflammatory and analgesic effects. Conversely, the concurrent inhibition of COX-1 is associated with some of the common side effects of NSAIDs, including gastrointestinal irritation and an increased risk of bleeding.[1]

The Arachidonic Acid Cascade and Fenoprofen's Point of Intervention

The inflammatory process is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by either the COX pathway or the lipoxygenase (LOX) pathway. Fenoprofen specifically targets the COX pathway, thereby reducing the production of prostaglandins.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Fenoprofen | 3.4 | 23 | ~0.15 |

| Ibuprofen | 7.6 - 12 | 58 - 150 | ~0.1 - 0.2 |

| Naproxen | - | - | - |

| Ketoprofen (S-enantiomer) | 0.0019 | 0.027 | ~0.07 |

| Flurbiprofen | 0.075 - 0.1 | 0.4 - 1.0 | ~0.1 - 0.25 |

| Oxaprozin | 2.2 | 36 | ~0.06 |

| Note: IC50 values can vary depending on the specific assay conditions. The data presented for fenoprofen and other propionic acid derivatives are synthesized from multiple sources for comparative purposes.[4] For Naproxen, direct IC50 values were not consistently available; however, studies indicate a preference for COX-1 inhibition at therapeutic doses.[4] |

Experimental Protocols for Determining COX Inhibition

A common and physiologically relevant method for determining the IC50 values of NSAIDs for COX-1 and COX-2 is the human whole-blood assay. This ex vivo method measures the production of specific prostanoids as markers of enzyme activity.

Human Whole-Blood Assay

Objective: To determine the IC50 values of a test compound (e.g., this compound) against COX-1 and COX-2 in a human whole-blood matrix.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks. The blood is collected into tubes containing an anticoagulant (e.g., heparin) for the COX-2 assay, while no anticoagulant is used for the COX-1 assay.

-

COX-1 Activity Measurement (Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 15-60 minutes) at 37°C.

-

The blood is then allowed to clot for 60 minutes at 37°C. This process stimulates platelet aggregation and the production of thromboxane (B8750289) A2 (TxA2), a COX-1-dependent product.

-

The reaction is stopped by placing the samples on ice and subsequent centrifugation to separate the serum.

-

The concentration of the stable metabolite of TxA2, thromboxane B2 (TxB2), is measured in the serum using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Activity Measurement (Prostaglandin E2 Production):

-

Aliquots of heparinized whole blood are incubated with a stimulating agent, typically lipopolysaccharide (LPS; e.g., 10 µg/mL), for 24 hours at 37°C to induce the expression of COX-2 in monocytes.

-

Following LPS stimulation, various concentrations of the test compound or a vehicle control are added to the blood samples and incubated for a defined period.

-

The plasma is separated by centrifugation.

-

The concentration of prostaglandin E2 (PGE2), a major product of COX-2 activity, is quantified in the plasma by ELISA.

-

-

Data Analysis:

-

The percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

-

Downstream Signaling Effects

The inhibition of prostaglandin synthesis by this compound has several downstream consequences that contribute to its anti-inflammatory and analgesic effects. Prostaglandins, particularly PGE2, are potent mediators of inflammation that can:

-

Increase vascular permeability and blood flow: This leads to the classic signs of inflammation, such as swelling and redness.

-

Sensitize nociceptors: Prostaglandins lower the activation threshold of sensory nerve endings, making them more sensitive to painful stimuli.

-

Induce fever: PGE2 can act on the hypothalamus to reset the body's thermoregulatory set point.

By reducing the production of these prostaglandins, this compound effectively dampens these inflammatory and pain-sensitizing signals. While the primary mechanism is well-understood, the intricate downstream effects on specific intracellular signaling cascades, such as the NF-κB and MAPK pathways, following fenoprofen-induced prostaglandin reduction are areas of ongoing research and are not yet fully elucidated for this specific drug.

Conclusion

This compound is a non-selective COX inhibitor that effectively reduces pain and inflammation by blocking the synthesis of prostaglandins. Its inhibitory action on both COX-1 and COX-2 isoforms provides a broad anti-inflammatory effect, but also carries the risk of side effects associated with the inhibition of the constitutively expressed COX-1. The quantitative data on its inhibitory potency, along with the detailed experimental protocols for its assessment, provide a valuable resource for researchers and drug development professionals. A deeper understanding of its downstream signaling effects will be beneficial for the future development of more targeted anti-inflammatory therapies.

References

In Vitro Bioactivity of Fenoprofen Calcium on Various Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic and anti-inflammatory properties. This technical guide delves into the in vitro bioactivity of its calcium salt form, Fenoprofen calcium, with a particular focus on its effects on various cell lines. Beyond its well-established role as a cyclooxygenase (COX) inhibitor, emerging research indicates that this compound interacts with other significant cellular signaling pathways, suggesting a broader potential in therapeutic applications, including oncology. This document provides a comprehensive overview of its mechanism of action, quantitative data on its effects on cell viability, and detailed experimental protocols for key in vitro assays. Furthermore, it visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action

This compound's bioactivity stems from a multi-faceted mechanism of action, engaging with several key cellular pathways.

-

Cyclooxygenase (COX) Inhibition: As a classical NSAID, this compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The reduction in prostaglandin (B15479496) synthesis is a cornerstone of its anti-inflammatory effects.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Fenoprofen has been shown to be an activator of both PPAR-alpha and PPAR-gamma. These nuclear receptors are involved in the regulation of lipid metabolism and inflammation. Activation of PPARs can lead to a variety of cellular responses, including anti-inflammatory effects and modulation of cell proliferation and differentiation.

-

Melanocortin Receptor (MCR) Modulation: Fenoprofen acts as a positive allosteric modulator of melanocortin receptors, specifically MC3, MC4, and MC5. Interestingly, it selectively activates the downstream Extracellular signal-regulated kinase (ERK) 1/2 pathway without stimulating the canonical cyclic AMP (cAMP) signaling cascade. This biased signaling suggests a novel mechanism for its bioactivity, potentially influencing cell proliferation and survival.

Data on In Vitro Bioactivity

The in vitro effects of this compound have been primarily investigated in the context of its antiproliferative activity against cancer cell lines.

Antiproliferative Activity

Fenoprofen has demonstrated modest antiproliferative effects on several colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT-29 | Colon Carcinoma | 240 | |

| DID-1 | Colon Carcinoma | 300 | |

| SW480 | Colon Carcinoma | 360 |

Note: The available data on the antiproliferative effects of this compound on other cancer cell lines, such as breast, lung, or prostate cancer, is limited in the public domain. Further research is warranted to expand this dataset.

Apoptosis and Cell Cycle Arrest

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to assessing the bioactivity of this compound.

Cell Viability and Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from the methodology used to determine the IC50 values of Fenoprofen in colon cancer cell lines.

Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

-

Target cell lines (e.g., HT-29, DID-1, SW480)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Expose the cells to various concentrations of this compound for the desired duration (e.g., 6 days). Include a vehicle control (solvent only).

-

Cell Fixation: After the incubation period, gently add cold TCA to a final concentration of 10% to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Aspirate the supernatant and wash the plates several times with deionized water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.

-

Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization of Bound Dye: Add a specific volume of Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Target cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound at various concentrations and for different time points. Include positive and negative controls.

-

Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in the provided Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis. Annexin V-FITC negative, PI negative cells are viable.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Target cell lines

-

This compound

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

A Technical Guide to Fenoprofen Calcium: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of fenoprofen (B1672519) calcium, a non-steroidal anti-inflammatory drug (NSAID), and explores the landscape of its structural analogues and derivatives. It delves into the core pharmacology, structure-activity relationships (SAR), and key experimental methodologies relevant to the research and development of this class of compounds.

Introduction to Fenoprofen

Fenoprofen is a non-steroidal anti-inflammatory drug belonging to the propionic acid derivative class, which also includes well-known agents like ibuprofen (B1674241) and naproxen (B1676952).[1] The calcium salt dihydrate form is typically used for the management of mild to moderate pain and to relieve symptoms of inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis.[2][3][4][5][6] Pharmacologically, it is similar to aspirin (B1665792) but is associated with less gastrointestinal bleeding.[3]

Chemically, fenoprofen is 2-(3-phenoxyphenyl)propanoic acid.[3][7] Its structure features a propionic acid moiety attached to a 3-phenoxyphenyl group.[3] Fenoprofen is a chiral compound, with the (S)-enantiomer possessing the desired pharmacological activity.[5][8] Notably, stereoselective bioconversion of the less active (R)-isomer to the active (S)-isomer occurs in vivo.[5][8]

Mechanism of Action

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for fenoprofen, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3][4][6][8][9][10][11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs).[12][13]

-

COX-1 is a constitutively expressed enzyme involved in producing prostaglandins that serve physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[9]

-

COX-2 is an inducible enzyme, with its expression upregulated at sites of inflammation. It is primarily responsible for synthesizing the prostaglandins that mediate inflammation, pain, and fever.[9]

By inhibiting both COX isoforms, fenoprofen reduces the levels of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][4][13][14]

Novel Mechanisms

Recent research has uncovered a novel mechanism for fenoprofen, demonstrating its action as a positive allosteric modulator (PAM) and biased agonist at melanocortin receptors (MC3-5R).[15] It selectively activates the ERK1/2 cascade without engaging the canonical cAMP signaling pathway, suggesting potential for repurposing the drug for conditions like obesity, where these receptors play a key role.[15]

Structure-Activity Relationship (SAR) and Analogue Design

The development of fenoprofen analogues is guided by established SAR principles for the profen class and the exploration of bioisosteric replacements.

Core Profen SAR

For 2-arylpropionic acids, certain structural features are critical for anti-inflammatory activity:

-

α-Methyl Group: A mono-methyl substitution at the alpha position of the propionic acid is crucial for optimal activity.[16][17] Removal of this group (arylacetic acid) or addition of a second methyl group (α,α-dimethyl) generally reduces potency.[16][17]

-

Aryl Moiety: The nature and substitution pattern on the aryl ring significantly influence activity and COX selectivity.

-

Carboxylic Acid: This group is essential for binding to the active site of COX enzymes.

Fenoprofen-Specific SAR

-

Phenoxy Group Position: The placement of the phenoxy group at the meta position of the arylpropionic acid is optimal for fenoprofen's activity. Moving it to the ortho or para position leads to a decrease in activity.[7]

-

Bridging Atom: Replacing the ether oxygen bridge between the two aromatic rings with a carbonyl group results in ketoprofen, another potent NSAID, demonstrating this position's tolerance for modification.[7]

Bioisosteric Replacement and Analogue Design

Bioisosteric replacement—the substitution of atoms or groups with others that have similar physical or chemical properties—is a key strategy in drug design to modulate activity, selectivity, and pharmacokinetic properties.[18][19][20] For fenoprofen analogues, this could involve:

-

Replacing the phenyl rings with other aromatic or heteroaromatic systems.

-

Modifying the ether linkage.

-

Creating prodrugs by esterifying the carboxylic acid to reduce gastrointestinal irritation.[21]

-

Developing bioconjugates, for instance by amidation with molecules like β-alanine or tyramine, to create novel formulations such as topical gels.[22]

Quantitative Data Summary

Pharmacokinetics

Fenoprofen is rapidly absorbed following oral administration and is highly bound to plasma proteins.[3][10] Its metabolism occurs primarily in the liver, with major metabolites being fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide, which are then excreted renally.[2][5]

| Parameter | Value | Reference(s) |

| Time to Peak Plasma (tmax) | ~2 hours | [3] |

| Plasma Protein Binding | ~99% | [3][10] |

| Elimination Half-life (t1/2) | ~3 hours | [2][5][10][11] |

| Metabolism | Hepatic (Oxidation, Glucuronidation) | [2][5][10] |

| Major Metabolites | Fenoprofen glucuronide, 4'-hydroxyfenoprofen glucuronide | [2][5] |

| Excretion | Renal (~90%) | [2][5] |

In Vitro Activity (Illustrative)

Specific IC₅₀ values for a wide range of fenoprofen analogues are not compiled in the publicly available literature. However, evaluation of new chemical entities would involve determining their inhibitory concentration against COX-1 and COX-2 to assess potency and selectivity. The table below serves as a template for how such data would be presented, using values for the related profen, naproxen, and its analogues as an example.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Fenoprofen | Data to be determined | Data to be determined | Data to be determined | |

| Analogue X | Data to be determined | Data to be determined | Data to be determined | |

| Naproxen (example) | 0.34 | 0.18 | 1.89 | [23] |

| p-ethyl naproxen (example) | > 25 | 0.67 | > 37 | [23] |

| p-methylthio naproxen (example) | > 25 | 0.77 | > 32 | [23] |

Experimental Protocols

Synthesis of Fenoprofen

Multiple synthetic routes to fenoprofen have been reported. A common approach starts from 3-hydroxyacetophenone. A "green" synthesis has also been developed, focusing on the use of eco-friendly reagents like calcium carbonate and water for the final salt formation, avoiding organic solvents.[24]

General Synthetic Scheme:

-

Esterification: 3-hydroxyacetophenone is reacted with bromobenzene (B47551) to form 3-phenoxyacetophenone.[7]

-

Reduction: The carbonyl group is reduced to a secondary alcohol using a reducing agent like sodium borohydride.[7]

-

Halogenation: The resulting alcohol is converted to a bromo derivative using phosphorus tribromide.[7]

-

Cyanation: The bromo derivative reacts with sodium cyanide to yield 2-(3-phenoxyphenyl)propionitrile.[7]

-

Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid, yielding fenoprofen.

-

Salt Formation: The fenoprofen acid is reacted with a calcium source (e.g., calcium carbonate) to form fenoprofen calcium.[24]

In Vitro Anti-inflammatory Assays

-

Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. Inhibition is measured by the reduction in prostaglandin E2 (PGE2) production from the arachidonic acid substrate.[25]

-

Methodology (ELISA-based):

-

Preparation: Solutions of test compounds and reference standards (e.g., Ibuprofen, Celecoxib) are prepared, typically in DMSO.

-

Incubation: In a 96-well plate, the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), cofactors (e.g., hematin), and either COX-1 or COX-2 enzyme are combined.

-

Inhibitor Addition: Various concentrations of the test compounds are added to the wells. A control group receives only the vehicle.

-

Pre-incubation: The plate is pre-incubated (e.g., 37°C for 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is started by adding the substrate, arachidonic acid.

-

Reaction Termination: After a set incubation time (e.g., 10-20 minutes at 37°C), the reaction is stopped.

-

Quantification: The amount of PGE2 produced is quantified using a competitive ELISA kit.

-

Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[25]

-

In Vivo Anti-inflammatory Assays

-

Principle: This is a widely used and validated model for evaluating acute inflammation. Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be measured over time. NSAIDs are highly effective in this model.[8][26][27][28]

-

Methodology:

-

Animal Acclimation: Wistar rats or BALB/c mice are acclimated to laboratory conditions.[29]

-

Grouping: Animals are divided into groups: a negative control (vehicle), a positive control (e.g., Indomethacin or Fenoprofen), and test groups receiving different doses of the analogue.

-

Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

-

Drug Administration: The test compound, positive control, or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the carrageenan injection.

-

Inflammation Induction: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw.

-

Edema Measurement: The paw volume is measured at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

-

Analysis: The percentage of edema inhibition for each group is calculated relative to the negative control group. A significant reduction in paw volume indicates anti-inflammatory activity.

-

References

- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fenoprofen [medbox.iiab.me]

- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Fenoprofen - Wikipedia [en.wikipedia.org]

- 6. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. google.com [google.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fenoprofen-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Marginally designed new profen analogues have the potential to inhibit cyclooxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines [mdpi.com]

- 19. preprints.org [preprints.org]

- 20. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 21. researchgate.net [researchgate.net]

- 22. A supramolecular topical gel derived from a non-steroidal anti-inflammatory drug, fenoprofen, is capable of treating skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. rjptonline.org [rjptonline.org]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. scielo.br [scielo.br]

Physicochemical Characteristics of Fenoprofen Calcium Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprofen (B1672519), a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, is utilized for its analgesic and anti-inflammatory properties. The calcium salt of fenoprofen, particularly in its dihydrate form, is a common active pharmaceutical ingredient (API). A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical properties of fenoprofen calcium powder, detailing experimental methodologies and presenting quantitative data in a structured format.

General Properties

This compound is typically supplied as a white or off-white crystalline powder.[1] It is odorless and exists as a stable dihydrate under ambient conditions.

Solubility Profile

This compound is classified as slightly soluble in water.[2] Its solubility in various organic solvents has been investigated to support formulation and analytical method development.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Approximately 33 mg/mL | [3][4] |

| Dimethylformamide (DMF) | Approximately 33 mg/mL | [3][4] |

| Ethanol | Soluble | [5] |

| Methanol | Soluble | [5] |

| Chloroform | Insoluble | [5] |

| Acetone | Insoluble | [5] |

| DMSO:PBS (pH 7.2) (1:8) | Approximately 0.11 mg/mL | [3] |

Experimental Protocol: Qualitative Solubility Determination

A qualitative assessment of solubility can be performed as follows[5]:

-

Accurately weigh 1 mg of this compound powder.

-

Transfer the powder to a test tube.

-

Add 1 mL of the desired solvent (e.g., methanol, ethanol, DMSO, chloroform, acetone) to the test tube.

-

Agitate the mixture and visually observe for dissolution.

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior of this compound, particularly its dehydration and melting processes.

Differential Scanning Calorimetry (DSC)

DSC studies on this compound dihydrate reveal an endothermic event corresponding to the loss of water of crystallization.[6] One study identified an endothermic peak with a maximum at 89°C, attributed to the dehydration process leading to the formation of a liquid crystal phase.[6] It is important to note that the melting point of fenoprofen (the free acid) is reported to be in the range of 168-171°C, and this should not be confused with the thermal events of the calcium salt.[5][7]

Thermogravimetric Analysis (TGA)

TGA is employed to quantify the loss of water upon heating. Studies have shown that the dehydration of this compound dihydrate is a key thermal event.[8][9]

Experimental Protocol: Thermal Analysis (General)

While specific parameters can vary, a general approach for thermal analysis is as follows[10][11]:

-

Sample Preparation: Accurately weigh a small amount of this compound powder (typically 2-5 mg) into an aluminum pan.

-

Instrumentation: Utilize a calibrated Differential Scanning Calorimeter or Thermogravimetric Analyzer.

-

DSC Method:

-

Heat the sample under a nitrogen purge (e.g., 50 mL/min).

-

Employ a linear heating rate (e.g., 10°C/min).

-

Scan a temperature range appropriate to observe dehydration and potential melting events (e.g., 20°C to 240°C).

-

-

TGA Method:

-

Heat the sample under a nitrogen purge.

-

Employ a linear heating rate.

-

Monitor the percentage of weight loss as a function of temperature.

-

Crystallography and Polymorphism

The crystalline state of an API significantly influences its physical properties. This compound dihydrate has been characterized by X-ray powder diffraction (XRPD).

Crystal Structure

This compound dihydrate crystallizes in the monoclinic P21/n space group.[12][13] The unit cell parameters at room temperature have been determined as:

-

a = 19.018 Å

-

b = 7.738 Å

-

c = 19.472 Å

-

β = 91.66°

X-ray Powder Diffraction (XRPD)

The XRPD pattern of this compound dihydrate shows characteristic diffraction peaks that can be used for its identification and characterization.

Experimental Protocol: X-ray Powder Diffraction (XRPD)

A general procedure for obtaining an XRPD pattern is as follows[12][14]:

-

Sample Preparation: The this compound powder is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used.

-

Data Collection:

-

The sample is scanned over a specific 2θ range (e.g., 5° to 40°).

-

The step size and scan speed are set to ensure good data quality.

-

-

Data Analysis: The resulting diffractogram is analyzed for peak positions (2θ) and their relative intensities.

Particle Size Distribution

The particle size of an API powder can affect its flowability, dissolution rate, and bioavailability. Laser diffraction is a common technique for determining particle size distribution.

Experimental Protocol: Particle Size Analysis by Laser Diffraction

The following outlines a general methodology for particle size analysis using laser diffraction[15][16][17]:

-

Dispersion:

-

Wet Dispersion: Disperse the this compound powder in a suitable liquid dispersant in which it is insoluble. Sonication may be used to break up agglomerates.

-

Dry Dispersion: Disperse the powder in a stream of air.

-

-

Instrumentation: Utilize a laser diffraction particle size analyzer.

-

Measurement: The dispersed sample is passed through a laser beam. The instrument measures the angular distribution of the scattered light.

-

Data Analysis: An appropriate optical model (e.g., Mie theory) is used to calculate the particle size distribution from the scattered light pattern. The results are typically reported as volume-based distributions (e.g., D10, D50, D90).

Stability

The stability of this compound powder is a critical parameter that can be affected by factors such as temperature and humidity.

Studies have shown that the dihydrate form is stable under ambient conditions. However, at elevated temperatures and high relative humidity (e.g., 40°C and 75% RH), the amorphous or liquid crystalline form can convert back to the crystalline dihydrate.[6]

Experimental Protocol: Stability Studies

A typical stability study protocol involves[5][18]:

-

Sample Storage: Store the this compound powder under controlled conditions of temperature and relative humidity (e.g., as per ICH guidelines).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).

-

Analysis: Analyze the withdrawn samples for various parameters, including:

-

Appearance

-

Assay and related substances (using a stability-indicating method like HPLC)

-

Water content

-

Crystal form (by XRPD)

-

Dissolution (if in a formulated product)

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the key physicochemical characterization experiments described in this guide.

Caption: General workflow for physicochemical characterization.

Caption: Protocol for qualitative solubility determination.

Caption: Protocol for DSC/TGA thermal analysis.

References

- 1. This compound Salt | 71720-56-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jpionline.org [jpionline.org]

- 6. researchgate.net [researchgate.net]

- 7. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dehydration, hydration behavior, and structural analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium [frontiersin.org]

- 15. worldagroforestry.org [worldagroforestry.org]

- 16. pharmtech.com [pharmtech.com]

- 17. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fenoprofen Calcium Dissolution in DMSO for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoprofen calcium is a non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase (COX) inhibitor, thereby blocking prostaglandin (B15479496) synthesis[1][2][3][4]. Beyond its established anti-inflammatory properties, recent research has highlighted its role as a positive allosteric modulator of melanocortin receptors and an activator of the ERK1/2 signaling pathway[1][5]. Furthermore, it has been demonstrated to activate peroxisome proliferator-activated receptors (PPARγ and PPARα)[6]. Due to its poor solubility in aqueous solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for in vitro cell culture experiments. This document provides a detailed protocol for the dissolution of this compound in DMSO and its subsequent application in cell culture.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and use of this compound solutions in cell culture.

| Parameter | Value | Source |

| Solubility in DMSO | Approx. 33 - 105 mg/mL | [6][7][8][9][10] |

| (approx. 86 - 201 mM) | [6][8] | |

| Solubility in Aqueous Buffer | Sparingly soluble | [7][10] |

| Recommended Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [8] |

| Aqueous Solution Storage | Not recommended for more than 24 hours | [7] |

| Recommended Final DMSO Concentration in Culture | ≤ 0.5% (ideally ≤ 0.1%) | [11][12][13][14] |

| Effective Concentration in Cell Culture | 1 - 360 µM (cell line and assay dependent) | [1][6][7] |

Experimental Protocol

This protocol details the steps for preparing a this compound stock solution in DMSO and its dilution for use in cell culture experiments.

3.1. Materials

-